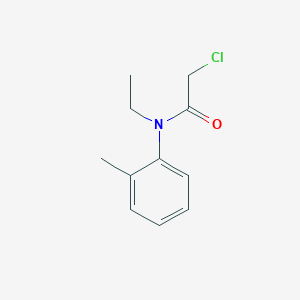

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide

Overview

Description

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It is an aromatic amide and an organochlorine compound .

Synthesis Analysis

The synthesis of this compound involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It has been synthesized as an intermediate for the synthesis of the herbicide Acetochlor .Molecular Structure Analysis

The molecular formula of this compound is C11H14ClNO . The IUPAC name is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The InChI is 1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The key step in the biodegradation of this compound is N-Deethoxymethylation .Physical And Chemical Properties Analysis

The molecular weight of this compound is 211.69 g/mol . It has a density of 1.1 and a melting point of less than 0°C .Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is used in a variety of scientific research applications. It has been used in medicinal chemistry as a starting material for the synthesis of various pharmaceutical compounds. It has also been used in organic synthesis as a reagent for the synthesis of various organic compounds. In addition, this compound has been used in biochemistry as a substrate for various enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . This compound is a selective pre-emergence herbicide .

Mode of Action

This compound inhibits the elongation of C18 and C16 fatty acids species to form VLCFAs . It also inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway .

Biochemical Pathways

The compound affects the fatty acid elongation pathway and the gibberellin pathway . By inhibiting these pathways, it prevents the formation of VLCFAs and disrupts the normal functioning of germinating plants .

Pharmacokinetics

It is known that the compound is absorbed by the shoots and roots of germinating plants .

Result of Action

The inhibition of fatty acid elongation and the gibberellin pathway by this compound results in the disruption of normal plant growth . This makes it effective as a pre-emergence herbicide .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application for the compound to be effective . It is more active in dry conditions than other chloroacetamide herbicides .

Advantages and Limitations for Lab Experiments

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and does not easily decompose. However, this compound is a relatively toxic compound and should be handled with caution. In addition, it can be difficult to purify, as it is not very soluble in water and can be difficult to separate from other compounds.

Future Directions

The potential applications of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide are still being explored. It has been studied as a potential treatment for Alzheimer’s disease, as it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been studied as a potential treatment for depression, as it has been found to have a sedative effect. Finally, this compound has been studied as a potential insecticide, as it has been found to be toxic to certain types of insects.

Synthesis Methods

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is synthesized by reacting 2-chloro-N-ethylacetamide with 2-methylphenyl bromide. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically heated to a temperature of 80-100°C and is complete after 3-4 hours. The product is then purified by recrystallization or column chromatography.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, inhibiting their activity and thereby affecting the synthesis of fatty acids. This compound also binds to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular responses. The nature of these interactions is primarily inhibitory, as this compound disrupts the normal function of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding interaction is often competitive, where the compound competes with the natural substrate of the enzyme. Furthermore, this compound can induce conformational changes in proteins, affecting their function and stability. These molecular interactions lead to the inhibition of enzyme activity and subsequent changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity, kidney damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, affecting the synthesis and degradation of fatty acids. The compound can also influence metabolic flux, leading to changes in the levels of various metabolites within the cell. These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, the compound can bind to transporters and binding proteins, affecting its localization and accumulation. These transport and distribution mechanisms are essential for understanding how this compound exerts its effects on different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments can affect its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVONEMFKQDVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304441 | |

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6933-00-2 | |

| Record name | NSC165805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)

![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)